molecular formula C7H6FNO B038748 1-(2-Fluoropyridin-4-YL)ethanone CAS No. 111887-72-0

1-(2-Fluoropyridin-4-YL)ethanone

Cat. No. B038748
M. Wt: 139.13 g/mol
InChI Key: OJYXKBMRTTZINQ-UHFFFAOYSA-N
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Description

"1-(2-Fluoropyridin-4-YL)ethanone" is a compound of interest in the field of organic chemistry, especially in the synthesis and modification of pyridine derivatives which have various applications in pharmaceuticals, agrochemicals, and materials science. The fluorinated pyridine moiety is a crucial structural element due to its electron-withdrawing properties, which influence the chemical reactivity and physical properties of the compounds.

Synthesis Analysis

The synthesis of derivatives related to "1-(2-Fluoropyridin-4-YL)ethanone" involves multiple steps, including the use of click chemistry approaches for constructing complex molecules with high yields. An example includes the synthesis of a compound through click chemistry, starting from 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, indicating the versatility of pyridine derivatives in complex organic syntheses (Govindhan et al., 2017).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of related fluoropyridine compounds have been analyzed using experimental and theoretical methods. The geometrical parameters, analyzed using XRD data and computational methods like NBO, HOMO-LUMO, and MEP analysis, show the significance of the fluoropyridine core in determining the electronic structure and reactivity of these molecules (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of fluoropyridine derivatives is highlighted by their participation in various organic reactions, including click reactions for the synthesis of novel compounds with potential antimicrobial activity. These reactions often involve modifications at the pyridine ring to introduce new functional groups that can enhance biological activity (Nagamani et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and crystal structure, of related compounds have been studied using techniques like TGA, DSC, and single-crystal XRD analysis. These studies help in understanding the stability and solid-state behavior of fluoropyridine derivatives, which is crucial for their application in material science and pharmaceutical formulation (Govindhan et al., 2017).

Chemical Properties Analysis

The electronic structure of fluoropyridine derivatives, as analyzed through HOMO-LUMO and MEP analyses, provides insights into their chemical reactivity. The presence of the fluorine atom influences the electron density distribution across the molecule, making the carbonyl group a reactive site for further chemical modifications. This aspect is critical for designing molecules with desired reactivity and selectivity for various chemical transformations (Mary et al., 2015).

Scientific Research Applications

Synthesis and Characterization

  • 1-(2-Fluoropyridin-4-YL)ethanone has been utilized in the synthesis of various compounds. For instance, it was used as a starting material in the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone. This compound was characterized using IR, NMR, and MS studies, and its thermal stability was analyzed using TGA and DSC techniques (Govindhan et al., 2017).

Chemical Process Development

  • In the development of new chemical processes, 1-(2-Fluoropyridin-4-YL)ethanone has been utilized as an intermediate. For example, in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, this compound played a critical role in establishing the relative stereochemistry of the final product (Butters et al., 2001).

Biocatalytic Applications

  • Biocatalytic applications of 1-(2-Fluoropyridin-4-YL)ethanone are notable, particularly in the synthesis of enantiomerically pure compounds. A study detailed the enantioselective reduction of 1-(4-fluorophenyl)ethanone, a related compound, catalyzed by Daucus carota cells, highlighting the potential of 1-(2-Fluoropyridin-4-YL)ethanone in similar biocatalytic processes (2022).

Antimicrobial and Antifungal Properties

  • Several derivatives of 1-(2-Fluoropyridin-4-YL)ethanone have been synthesized and tested for antimicrobial and antifungal properties. For example, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized from a related compound and showed promising antimicrobial activity (Nagamani et al., 2018).

Safety And Hazards

The safety data sheet for 1-(2-Fluoropyridin-4-YL)ethanone indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . Proper safety precautions should be taken when handling this compound.

properties

IUPAC Name

1-(2-fluoropyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXKBMRTTZINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303117
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropyridin-4-YL)ethanone

CAS RN

111887-72-0
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111887-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoropyridin-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-fluoroisonicotinonitrile (10 g, 82 mmol) in anhydrous Et2O (250 mL) cooled in an ice-H2O bath was slowly added 3M methyl magnesium bromide in hexane (40 mL, 120 mmol). The mixture was stirred at 25° C. overnight. The reaction was quenched slowly with 1N aq. citric acid solution at 0° C. until all solids dissolved. Brine was added and the two phases were separated. The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to give 1-(2-fluoropyridin-4-yl)-ethanone (6.2 g) as a brown oil. The aqueous phase was stirred at 25° C. for 3 h, then extracted with CH2Cl2. The CH2Cl2 layer was dried over Na2SO4, filtered, and concentrated in vacuo to give an additional 1.1 g of the product, for a total of 7.3 g, used in the next step without further purification: EIMS m/z 139 ([M]+). 1H NMR (CDCl3): δ 8.25 (dd, 1H), 7.47 (d, 1H), 7.21 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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